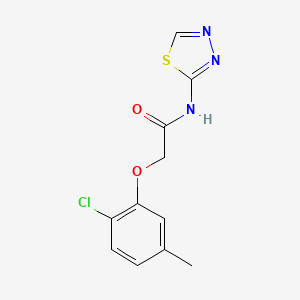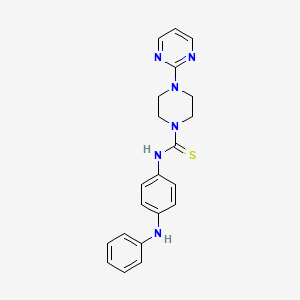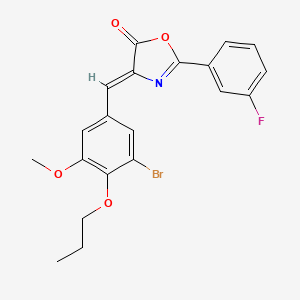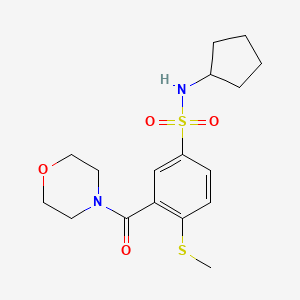
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide
描述
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide, also known as CGP 7930, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to have a variety of biochemical and physiological effects.
科学研究应用
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications, including:
1. As a modulator of GABAB receptors: this compound 7930 has been found to selectively modulate GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
2. As a tool for studying GABAB receptor function: this compound 7930 has been used as a tool for studying the function of GABAB receptors in both in vitro and in vivo experiments.
3. As a potential therapeutic agent: this compound 7930 has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
作用机制
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide involves its interaction with GABAB receptors. This compound has been found to selectively modulate the activity of GABAB receptors, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the regulation of G protein signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include:
1. Modulation of neurotransmitter release: this compound 7930 has been found to modulate the release of neurotransmitters, including GABA, glutamate, and dopamine.
2. Regulation of synaptic plasticity: this compound 7930 has been found to regulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
3. Alteration of behavior: this compound 7930 has been found to alter behavior in animal models, including anxiety-like behavior and seizure activity.
实验室实验的优点和局限性
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective modulation of GABAB receptors: this compound 7930 has been found to selectively modulate GABAB receptors, making it a useful tool for studying the function of these receptors.
2. High purity and yield: The synthesis method for this compound 7930 has been optimized to produce high yields of pure compound, making it easy to obtain for lab experiments.
Some of the limitations of this compound 7930 for lab experiments include:
1. Limited solubility: this compound 7930 has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of in vivo data: While this compound 7930 has been extensively studied in vitro, there is limited data on its in vivo effects.
未来方向
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide. Some of these directions include:
1. Investigation of its potential therapeutic uses: this compound 7930 has shown promise as a potential therapeutic agent for various neurological disorders. Further studies are needed to investigate its potential clinical applications.
2. Development of more selective compounds: While this compound 7930 is a selective modulator of GABAB receptors, there is still a need for more selective compounds that can be used to study the function of specific receptor subtypes.
3. Study of its in vivo effects: While this compound 7930 has been extensively studied in vitro, there is limited data on its in vivo effects. Further studies are needed to investigate its effects in animal models and humans.
In conclusion, this compound is a compound that has been extensively studied for its potential use in scientific research. This compound has a variety of applications, including as a modulator of GABAB receptors and a tool for studying their function. While there are some limitations to its use in lab experiments, it has several advantages, including its high purity and yield. There are several future directions for the study of this compound, including investigation of its potential therapeutic uses and the development of more selective compounds.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(12)9(4-7)17-5-10(16)14-11-15-13-6-18-11/h2-4,6H,5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKEYRSSRYPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)


![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)


![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)

![1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4656728.png)
![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)